molecular formula C9H4F3NO B13592618 5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile

5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile

Katalognummer: B13592618
Molekulargewicht: 199.13 g/mol
InChI-Schlüssel: DRMKBUJMVPLJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2,2-difluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The process may involve multiple steps, including purification and isolation of the final product .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing critical roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets vary depending on the application, but generally involve modulation of biochemical processes at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoroacetyl chloride: Shares the difluoroacetyl group but lacks the benzonitrile moiety.

    5-(2,2-Difluoroacetyl)-2-methoxybenzonitrile: Similar structure with a methoxy group instead of a fluorine atom.

    N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide: Contains a difluoromethyl group and a thiadiazole ring.

Uniqueness

5-(2,2-Difluoroacetyl)-2-fluorobenzonitrile is unique due to its specific combination of fluorine atoms and benzonitrile structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H4F3NO

Molekulargewicht

199.13 g/mol

IUPAC-Name

5-(2,2-difluoroacetyl)-2-fluorobenzonitrile

InChI

InChI=1S/C9H4F3NO/c10-7-2-1-5(3-6(7)4-13)8(14)9(11)12/h1-3,9H

InChI-Schlüssel

DRMKBUJMVPLJDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C(F)F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.